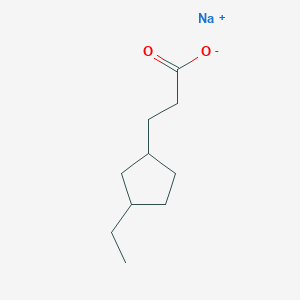
2-Octenylsuccinic Anhydride
Descripción general
Descripción
Métodos De Preparación
2-Octenylsuccinic Anhydride can be synthesized through the reaction of maleic anhydride with 1-octene . The reaction is typically carried out in a temperature-controlled reactor with the addition of a catalyst to facilitate the reaction . The reaction mixture is then subjected to vacuum distillation to obtain the desired product as a clear yellow oily liquid . Industrial production methods involve similar processes but on a larger scale, ensuring the purity and consistency of the product .
Análisis De Reacciones Químicas
2-Octenylsuccinic Anhydride is highly reactive due to the presence of both a carbon-carbon double bond and a carboxylic acid anhydride group . It can undergo various chemical reactions, including:
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Substitution Reactions: The anhydride group can react with alcohols to form ester derivatives and with amines to form amide derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding diol.
Hydrolysis: The anhydride group can be hydrolyzed to form the corresponding dicarboxylic acid.
Common reagents used in these reactions include halogens, hydrogen gas, alcohols, amines, and water . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Octenylsuccinic Anhydride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Octenylsuccinic Anhydride involves its reactivity with nucleophiles, such as alcohols, amines, and water . The anhydride group reacts with these nucleophiles to form ester, amide, or acid derivatives, respectively . This reactivity allows it to modify the properties of various substrates, making it useful in a wide range of applications .
Comparación Con Compuestos Similares
2-Octenylsuccinic Anhydride can be compared with other similar compounds, such as:
Succinic anhydride: Lacks the octenyl group, making it less hydrophobic and less reactive in certain applications.
Dodecenylsuccinic anhydride: Contains a longer alkyl chain, making it more hydrophobic and suitable for different applications.
Maleic anhydride: Contains a double bond but lacks the octenyl group, making it less versatile in certain reactions.
The unique combination of the octenyl group and the anhydride functionality in this compound makes it particularly useful for modifying the properties of polymers and other materials .
Propiedades
IUPAC Name |
3-oct-2-enyloxolane-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGFXVFLWVXTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1CC(=O)OC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8041373 | |
| Record name | 2-Octen-1-ylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42482-06-4 | |
| Record name | 2-Octenylsuccinic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42482-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Octen-1-ylsuccinic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[1-(benzenesulfonyl)indol-3-yl]-2-oxoacetate](/img/structure/B8255950.png)
![[[(4-Aminobenzoyl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B8255952.png)
![1-[(S)-2-(tert-Butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylic acid](/img/structure/B8255964.png)
![(2E)-2-[1-(4-fluorophenyl)-7,8-dihydro-6H-benzo[f]indazol-5-ylidene]acetonitrile](/img/structure/B8255969.png)
![1-(4-Fluorophenyl)-6-hydroxy-1,7,8,9-tetrahydrocyclohepta[f]indazole-5-carbonitrile](/img/structure/B8255974.png)
![(2S,7S)-14-(4-fluorophenyl)-5-oxo-14,15-diazatetracyclo[9.7.0.02,7.013,17]octadeca-1(11),12,15,17-tetraene-2-carbonitrile](/img/structure/B8255981.png)
![tert-butyl N-[(4S)-4-amino-4-(1H-benzimidazol-2-yl)butyl]carbamate](/img/structure/B8255993.png)

![3-[(E)-2-phenylethenyl]-1-(2-trimethylsilylethoxymethyl)indazol-6-amine](/img/structure/B8256009.png)

![3-[3-(3,4-Dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-phenylprop-2-enenitrile](/img/structure/B8256025.png)


![2-[6-[[5-[(4,5-Dihydroxy-4,6-dimethyl-2-oxanyl)oxy]-4-(dimethylamino)-3-hydroxy-6-methyl-2-oxanyl]oxy]-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B8256056.png)
